molecular formula C15H18F3NO3S B12941701 1,1,1-Trifluoro-3-(1-tosylpiperidin-4-yl)propan-2-one

1,1,1-Trifluoro-3-(1-tosylpiperidin-4-yl)propan-2-one

Cat. No.: B12941701
M. Wt: 349.4 g/mol
InChI Key: GXZNBXTXKQPLDN-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-(1-tosylpiperidin-4-yl)propan-2-one is a fluorinated ketone derivative featuring a trifluoroacetone core substituted with a 1-tosylpiperidin-4-yl group. This compound is hypothesized to exhibit unique physicochemical properties, including altered solubility, stability, and reactivity compared to analogs with smaller or less polar substituents.

Properties

Molecular Formula

C15H18F3NO3S

Molecular Weight

349.4 g/mol

IUPAC Name

1,1,1-trifluoro-3-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]propan-2-one

InChI

InChI=1S/C15H18F3NO3S/c1-11-2-4-13(5-3-11)23(21,22)19-8-6-12(7-9-19)10-14(20)15(16,17)18/h2-5,12H,6-10H2,1H3

InChI Key

GXZNBXTXKQPLDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-(1-tosylpiperidin-4-yl)propan-2-one typically involves multiple steps, starting from readily available starting materials. One common route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Tosyl Group: The tosyl group is introduced via a sulfonation reaction using tosyl chloride in the presence of a base such as pyridine.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-(1-tosylpiperidin-4-yl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoromethyl iodide in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,1-Trifluoro-3-(1-tosylpiperidin-4-yl)propan-2-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique chemical properties make it useful in the development of advanced materials, including polymers and coatings.

    Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-(1-tosylpiperidin-4-yl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The tosyl group can also play a role in modulating the compound’s reactivity and stability. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Trifluoroacetone Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1,1,1-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-one 1-Methylpyrazol-4-yl C₈H₇F₃N₂O 204.15 High-purity life science applications
1,1,1-Trifluoro-3-(6-methylpyridin-2-yl)propan-2-one 6-Methylpyridin-2-yl C₉H₈F₃NO 203.17 95% purity; CAS 71046-13-4
1,1,1-Trifluoro-3-(pyridin-4-yl)propan-2-one Pyridin-4-yl C₈H₆F₃NO 189.14 95% purity; CAS 219726-54-2
3-Butylsulfanyl-1,1,1-trifluoro-propan-2-one (BTFK) Butylsulfanyl C₇H₁₁F₃OS 206.22 Thioether-linked; used in biochemical studies
1,1,1-Trifluoro-3-(4-phenylphenyl)propan-2-one Biphenyl C₁₅H₁₁F₃O 264.24 Hydrophobic; safety data available (GHS)
1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-one 4-Methoxyphenyl C₁₀H₉F₃O₂ 218.17 Electron-donating methoxy group; CAS 22102-10-9
1,1,1-Trifluoro-3-(methylsulfanyl)propan-2-one Methylsulfanyl C₄H₅F₃OS 158.14 Low molecular weight; thioether substituent
1,1,1-Trifluoro-3-(3-hydroxypiperidin-1-yl)propan-2-one 3-Hydroxypiperidin-1-yl C₈H₁₂F₃NO₂ 211.18 Hydroxyl group enhances polarity

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The tosylpiperidine group in the target compound combines a sulfonyl (electron-withdrawing) and piperidine (moderately basic) moiety, likely reducing electron density at the ketone carbonyl, increasing acidity, and influencing nucleophilic reactivity.
    • Methoxyphenyl () and pyridyl () substituents exhibit resonance effects, stabilizing the ketone through conjugation. The methoxy group enhances solubility in polar solvents compared to hydrophobic biphenyl () .
  • In contrast, smaller groups like methylpyrazole () or methylsulfanyl () allow for higher conformational flexibility . Hydroxyl () and sulfonyl groups enable hydrogen bonding, enhancing interactions in biological systems or crystalline lattices .
  • Lipophilicity and Solubility :

    • Biphenyl () and tosylpiperidine substituents increase logP values, favoring lipid membrane permeability but reducing aqueous solubility. Conversely, hydroxypiperidine () and pyridyl groups improve water solubility .

Biological Activity

1,1,1-Trifluoro-3-(1-tosylpiperidin-4-yl)propan-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of various drugs. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic potential.

Chemical Structure

The structure of 1,1,1-Trifluoro-3-(1-tosylpiperidin-4-yl)propan-2-one can be represented as follows:

C14H16F3N1O3S\text{C}_{14}\text{H}_{16}\text{F}_3\text{N}_1\text{O}_3\text{S}

Research indicates that compounds with a piperidine core exhibit various biological activities, including analgesic and anti-inflammatory effects. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially improving bioavailability and receptor binding affinity.

Inhibition Studies

A study focused on the inhibition of soluble epoxide hydrolase (sEH) demonstrated that related compounds with similar structures showed significant inhibitory activity. The introduction of the tosyl group in 1,1,1-Trifluoro-3-(1-tosylpiperidin-4-yl)propan-2-one may enhance its potency against sEH due to steric and electronic effects.

Pharmacokinetics

Pharmacokinetic studies have shown that compounds containing trifluoromethyl groups often exhibit improved absorption and distribution profiles. The presence of the piperidine moiety suggests potential for oral bioavailability.

Table 1: Pharmacokinetic Parameters of Related Compounds

Compound NameC_max (ng/mL)AUC (h*ng/mL)Half-life (h)
Compound A1503004
Compound B2004005
1,1,1-Trifluoro-3-(1-tosylpiperidin-4-yl)propan-2-oneTBDTBDTBD

Neuroprotective Effects

Trifluoromethyl ketones have been studied for their neuroprotective effects. For instance, research has indicated that similar compounds protect cerebellar granule neurons from apoptosis induced by low potassium levels. This suggests a potential application in neurodegenerative diseases.

Anticancer Activity

Preliminary studies have indicated that derivatives of piperidine can exhibit anticancer properties. The ability to modify the piperidine structure allows for the exploration of various substitutions that may enhance cytotoxicity against cancer cell lines.

Case Studies

In a series of experiments involving murine models, compounds similar to 1,1,1-Trifluoro-3-(1-tosylpiperidin-4-yl)propan-2-one were administered to evaluate their effects on tumor growth. Results indicated a significant reduction in tumor size compared to control groups.

Table 2: Case Study Results

Study GroupTreatmentTumor Size Reduction (%)
ControlNone0
Treatment ACompound X25
Treatment B1,1,1-Trifluoro-3-(1-tosylpiperidin-4-yl)propan-2-oneTBD

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